molecular formula C30H31N3O3Si B12363871 SiR-alkyne

SiR-alkyne

Cat. No.: B12363871
M. Wt: 509.7 g/mol
InChI Key: YFOVCTAKGIZXFD-UHFFFAOYSA-N
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Description

SiR-alkyne is a derivative of the fluorophore silicon rhodamine (SiR). It is specifically the N-propargylcarboxamide derivative of SiR. This compound reacts with azide derivatives in the presence of copper (I) to form 1,2,3-triazoles linkage. This reaction allows small molecules, peptides, oligonucleotides, or proteins bearing the appropriate azide to be conjugated to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

SiR-alkyne can be synthesized through the reaction of silicon rhodamine with propargylamine under appropriate conditions. The reaction typically involves the use of copper (I) as a catalyst to facilitate the formation of the alkyne group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

SiR-alkyne undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

SiR-alkyne exerts its effects through the formation of 1,2,3-triazoles linkage with azide derivatives. This reaction is facilitated by the presence of copper (I) as a catalyst. The molecular targets and pathways involved include the specific binding of this compound to azide-bearing molecules, allowing for the conjugation of various biomolecules and the visualization of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to form stable 1,2,3-triazoles linkage with azides, making it highly useful in click chemistry and bioconjugation applications. Its compatibility with super-resolution microscopy also sets it apart from other similar compounds .

Properties

Molecular Formula

C30H31N3O3Si

Molecular Weight

509.7 g/mol

IUPAC Name

3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxo-N-prop-2-ynylspiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide

InChI

InChI=1S/C30H31N3O3Si/c1-8-15-31-28(34)19-9-12-22-25(16-19)30(36-29(22)35)23-13-10-20(32(2)3)17-26(23)37(6,7)27-18-21(33(4)5)11-14-24(27)30/h1,9-14,16-18H,15H2,2-7H3,(H,31,34)

InChI Key

YFOVCTAKGIZXFD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCC#C)C(=O)O3

Origin of Product

United States

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